molecular formula C20H19ClN2O4 B2909238 3-(2-chloropropanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 888444-51-7

3-(2-chloropropanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2909238
CAS RN: 888444-51-7
M. Wt: 386.83
InChI Key: DOLTXVYIBJWDBF-UHFFFAOYSA-N
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Description

3-(2-chloropropanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the benzofuran family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

3-(2-chloropropanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. The compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied as a potential treatment for inflammatory bowel disease, rheumatoid arthritis, and cancer. The compound has also been investigated for its antiviral properties against HIV, hepatitis B, and hepatitis C viruses.

Mechanism of Action

The mechanism of action of 3-(2-chloropropanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(2-chloropropanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. The compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. In addition, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-(2-chloropropanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity. The compound has been shown to have low toxicity in vitro and in vivo. However, the compound has some limitations for lab experiments. The compound is not very soluble in water, which can make it difficult to use in some experiments. In addition, the compound has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 3-(2-chloropropanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide. One direction is to investigate the compound's potential therapeutic applications in vivo. The compound has shown promising results in vitro, and further studies are needed to determine its efficacy in animal models. Another direction is to investigate the compound's mechanism of action in more detail. The compound has been shown to modulate various signaling pathways, and further studies are needed to determine the exact mechanisms involved. Finally, future studies could investigate the compound's potential applications in other fields, such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
In conclusion, 3-(2-chloropropanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a chemical compound with potential therapeutic applications in various fields of medicine. The compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. The compound has several advantages for lab experiments, but also has some limitations. Future studies could investigate the compound's potential therapeutic applications in vivo, its mechanism of action, and its potential applications in other fields.

Synthesis Methods

The synthesis of 3-(2-chloropropanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide involves the reaction of 2-chloropropanoyl chloride with 2-ethoxyaniline, followed by the reaction of the resulting product with 2-hydroxybenzaldehyde. The final product is obtained by the reaction of the intermediate with 2-aminobenzoic acid. The synthesis of this compound has been reported in several research papers, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.

properties

IUPAC Name

3-(2-chloropropanoylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-3-26-16-11-7-5-9-14(16)22-20(25)18-17(23-19(24)12(2)21)13-8-4-6-10-15(13)27-18/h4-12H,3H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLTXVYIBJWDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloropropanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

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